11-(4-Methoxyphenyl)-5-methyl-11-(trifluoromethyl)-8-thia-1,10,12-triazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,9-tetraen-13-one
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Overview
Description
11-(4-Methoxyphenyl)-5-methyl-11-(trifluoromethyl)-8-thia-1,10,12-triazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,9-tetraen-13-one is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its trifluoromethyl group, which imparts significant chemical stability and reactivity. The presence of a methoxyphenyl group further enhances its potential for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(4-Methoxyphenyl)-5-methyl-11-(trifluoromethyl)-8-thia-1,10,12-triazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,9-tetraen-13-one typically involves multi-step organic synthesis. Key steps include the formation of the tricyclic core, introduction of the trifluoromethyl group, and attachment of the methoxyphenyl group. Common reagents used in these steps include trifluoromethylating agents, methoxyphenyl derivatives, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.
Chemical Reactions Analysis
Types of Reactions
11-(4-Methoxyphenyl)-5-methyl-11-(trifluoromethyl)-8-thia-1,10,12-triazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,9-tetraen-13-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.
Scientific Research Applications
11-(4-Methoxyphenyl)-5-methyl-11-(trifluoromethyl)-8-thia-1,10,12-triazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,9-tetraen-13-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate molecular interactions and pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 11-(4-Methoxyphenyl)-5-methyl-11-(trifluoromethyl)-8-thia-1,10,12-triazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,9-tetraen-13-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, while the methoxyphenyl group can modulate its activity. The compound may influence various biochemical pathways, leading to its observed effects in different applications.
Comparison with Similar Compounds
Similar Compounds
11-(4-Methoxyphenyl)-5-methyl-11-(trifluoromethyl)-8-thia-1,10,12-triazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,9-tetraen-13-one: This compound itself serves as a reference point for comparison.
Other Tricyclic Compounds: Compounds with similar tricyclic structures but different substituents can be compared to highlight the unique properties imparted by the trifluoromethyl and methoxyphenyl groups.
Uniqueness
The uniqueness of this compound lies in its combination of a trifluoromethyl group and a methoxyphenyl group within a tricyclic framework. This combination imparts distinct chemical stability, reactivity, and potential for diverse applications, setting it apart from other similar compounds.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-8-methyl-2-(trifluoromethyl)-3H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O2S/c1-10-3-8-13-14(9-10)27-16-23-17(18(19,20)21,22-15(25)24(13)16)11-4-6-12(26-2)7-5-11/h3-9H,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJVFAQSWPRIHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N3C(=O)NC(N=C3S2)(C4=CC=C(C=C4)OC)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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